molecular formula C13H21NO4 B8009129 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid

Cat. No.: B8009129
M. Wt: 255.31 g/mol
InChI Key: VOLSDHFHZGQKBS-UHFFFAOYSA-N
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Description

This compound is a bicyclic derivative featuring a rigid bicyclo[2.2.2]octane scaffold with a tert-butoxycarbonyl (Boc)-protected amine at position 2 and a carboxylic acid group at position 5. Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.3 g/mol (calculated). It is synthesized as a high-purity (96%) building block for pharmaceutical research, with CAS number 1890098-49-3 and availability in milligram to gram quantities .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-4-5-9(14)6-10(8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLSDHFHZGQKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a precursor in the synthesis of bioactive molecules. Its bicyclic structure allows for modifications that can lead to compounds with enhanced pharmacological properties.

  • Case Study : Research has indicated that derivatives of azabicyclo compounds can exhibit significant activity against various biological targets, including enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders .

Organic Synthesis

In organic synthesis, 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid serves as a versatile building block for constructing more complex molecules.

  • Reactivity : The tert-butoxycarbonyl (Boc) group provides a protective function that can be selectively removed under mild conditions, facilitating further reactions without disrupting sensitive functional groups .
Application Details
Precursor for bioactive compoundsUtilized in the synthesis of pharmaceuticals
Protecting group in organic synthesisEnables selective reactions while preserving other functional groups

Material Science

The compound's unique structural features make it suitable for the development of new materials, particularly in the field of polymers.

  • Polymerization Studies : Research indicates that incorporating bicyclic structures into polymer matrices can enhance mechanical properties and thermal stability .

Mechanism of Action

The mechanism of action of 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity. The tert-butoxycarbonyl group can be cleaved under acidic conditions, releasing the active amine, which can then interact with biological targets .

Comparison with Similar Compounds

Structural Variations in Bicyclic Frameworks

Table 1: Key Structural and Functional Differences
Compound Name Ring System Substituents Molecular Weight (g/mol) Notable Properties/Activities References
Target Compound [2.2.2]octane Boc (C-2), COOH (C-5) 255.3 High purity (96%); pharmaceutical use
di-endo-3-tert-Butoxycarbonylaminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid [2.2.2]oct-5-ene Boc (C-3), COOH (C-2) 267.15 Melting point: 117–120°C; 63% yield
2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid [2.2.1]heptane Boc (C-2), COOH (C-5) 241.3 (estimated) Increased ring strain; no activity data
tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate [2.2.1]heptane Boc (C-2), ketone (C-5) 227.26 Ketone introduces polar reactivity
2-azabicyclo[3.2.2]nonane derivatives [3.2.2]nonane Variable (e.g., dimethylamine) ~240–285 Enhanced antiprotozoal activity (IC₅₀: 0.28–0.60 µM)
3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid [4.1.0]heptane Boc (C-3), COOH (C-1) 229.3 (estimated) Norbornane-like structure; high strain

Impact of Ring Size and Strain

  • [2.2.2]octane vs.
  • [3.2.2]nonane: Larger nonane systems (e.g., 2-azabicyclo[3.2.2]nonanes) exhibit greater conformational flexibility, correlating with improved antiprotozoal activity (IC₅₀: 0.28 µM for Plasmodium falciparum) compared to rigid octane analogs .

Functional Group Modifications

  • Double Bonds: The oct-5-ene analog () introduces a conjugated system, lowering melting point (117–120°C vs.
  • Ketone vs. Carboxylic Acid : Replacing COOH with a ketone () shifts reactivity toward nucleophilic additions rather than acid-base interactions .

Biological Activity

The compound 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid (CAS No. 2231669-99-9) is a bicyclic organic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, making it a subject of interest in drug development and therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Structure

  • Molecular Formula : C14H23NO4
  • Molecular Weight : 269.33672 g/mol
  • IUPAC Name : 2-[(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-5-yl]acetic acid

Physical Properties

PropertyValue
AppearanceWhite crystalline solid
Storage Temperature2-8°C
Purity≥90%

The biological activity of 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

  • γ-Secretase Inhibition : Recent studies have shown that derivatives of this compound can selectively inhibit γ-secretase complexes, particularly PSEN1, which is crucial in the processing of amyloid precursor protein (APP) linked to Alzheimer's disease . The compound's ability to penetrate the blood-brain barrier enhances its therapeutic potential for neurodegenerative disorders.
  • Antimicrobial Activity : Preliminary data suggests that this compound exhibits antimicrobial properties, potentially acting against certain bacterial strains through disruption of cell wall synthesis or interference with metabolic pathways .
  • Cytotoxic Effects : Research indicates that the compound may induce apoptosis in cancer cell lines, although the exact mechanism remains to be fully elucidated .

Study on γ-Secretase Complexes

A study investigated the efficacy of various azabicyclo compounds, including 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid, in inhibiting γ-secretase complexes. The results highlighted:

  • IC50 Values : The compound displayed an IC50 value of approximately 5.5 nM against the PSEN1 complex, indicating potent inhibitory activity.
CompoundIC50 (nM)Selectivity (PSEN1/PSEN2)
Azabicyclo A5.5>300-fold
Azabicyclo B204-fold

This selectivity suggests potential for reducing side effects associated with broader spectrum inhibitors .

Antimicrobial Activity Assessment

In vitro tests were conducted to evaluate the antimicrobial effects of the compound against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings indicate moderate antimicrobial activity, warranting further investigation into structure-activity relationships .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has been characterized through animal studies:

  • Bioavailability : High oral bioavailability was observed in mouse models.
  • Clearance Rate : The mean clearance rate was determined to be approximately 99 mL/min/kg, suggesting rapid metabolism and excretion.

Toxicological assessments indicated that at therapeutic doses, the compound exhibited minimal toxicity with no significant adverse effects noted in preliminary assays .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling and storing 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid in a laboratory setting?

  • Methodological Answer :

  • Handling : Use nitrile or chemical-resistant gloves, full-body protective clothing, and P95/P1 respirators for dust control. Avoid skin/eye contact and minimize aerosol formation .
  • Storage : Store at 2–8°C in a dry environment to prevent decomposition. Ensure containers are sealed to avoid moisture ingress .
  • First Aid : For inhalation, move to fresh air; for skin/eye contact, rinse with water for ≥15 minutes and seek medical attention .

Q. How can researchers validate the purity and structural identity of this compound post-synthesis?

  • Methodological Answer :

  • Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and compare retention times to a reference standard (e.g., 96% purity as noted in commercial batches) .
  • Structural Confirmation : Perform 1^1H/13^13C NMR in deuterated DMSO or CDCl₃. Key signals include tert-butoxy carbonyl (δ ~1.4 ppm for CH₃) and bicyclic proton resonances (δ 3.0–4.5 ppm). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]⁺ at m/z 256.15 (C₁₃H₂₁NO₄) .

Q. What are the recommended disposal methods for this compound to comply with environmental regulations?

  • Methodological Answer :

  • Collect waste in sealed containers labeled for hazardous organic solids. Engage licensed disposal services for incineration or chemical neutralization. Avoid drainage due to unknown ecotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of bicyclic systems like this compound?

  • Methodological Answer :

  • Spectral Discrepancies : For ambiguous NMR signals, use 2D techniques (COSY, HSQC) to assign bicyclic proton couplings. Compare with X-ray crystallography data if available. For mass spectrometry anomalies, verify ionization conditions (e.g., ESI vs. MALDI) to avoid fragmentation artifacts .
  • Case Example : A 2021 study noted inconsistencies in tert-butoxy carbonyl peak splitting due to rotational barriers; dynamic NMR at elevated temperatures resolved this .

Q. What synthetic strategies improve the yield of Boc-protected 2-azabicyclo[2.2.2]octane derivatives?

  • Methodological Answer :

  • Boc Protection : React the free amine (2-azabicyclo[2.2.2]octane) with Boc anhydride in anhydrous THF at 0°C, using DMAP as a catalyst. Monitor by TLC (eluent: ethyl acetate/hexanes 1:3). Quench with aqueous NaHCO₃ to isolate the product .
  • Yield Optimization : Reduce steric hindrance by pre-activating the bicyclic amine with trimethylsilyl chloride before Boc introduction .

Q. How does the compound’s stability vary under acidic/basic conditions, and how can this inform reaction design?

  • Methodological Answer :

  • Acidic Conditions : The Boc group is labile below pH 3. Test stability in 1M HCl (20°C) via HPLC; degradation peaks appear within 2 hours. Use TFA for selective deprotection .
  • Basic Conditions : The bicyclic core is stable in pH 8–12, but prolonged exposure to NaOH (>1M) may hydrolyze the ester moiety. Pre-screen conditions with small-scale reactions .

Q. What computational methods aid in predicting the compound’s reactivity in nucleophilic acyl substitution?

  • Methodological Answer :

  • DFT Modeling : Use Gaussian or ORCA to calculate transition-state energies for acyl transfer. Focus on the bicyclic ring’s strain effects (e.g., B3LYP/6-31G* level).
  • MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .

Data Gaps and Contradictions

Q. How should researchers address the lack of toxicological and ecotoxicological data for this compound?

  • Methodological Answer :

  • Toxicity Prediction : Use read-across models (OECD QSAR Toolbox) comparing to structurally similar bicyclic amines. Prioritize in vitro assays (e.g., Ames test for mutagenicity) .
  • Ecotoxicity Mitigation : Assume worst-case persistence (logP ~2.5) and design waste treatment with activated carbon filtration to adsorb residual compound .

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